6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one
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Overview
Description
6’-Fluoro-1’H-spiro[piperidine-4,2’-quinolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’H-spiro[piperidine-4,2’-quinolin]-4’(3’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Spiro Linkage Formation: The spiro linkage can be formed through a cyclization reaction involving the quinoline ring.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-1’H-spiro[piperidine-4,2’-quinolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6’-Fluoro-1’H-spiro[piperidine-4,2’-quinolin]-4’(3’H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The fluorine atom can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinolin]-4’(3’H)-one: Lacks the fluorine atom, which might result in different chemical and biological properties.
6’-Chloro-1’H-spiro[piperidine-4,2’-quinolin]-4’(3’H)-one: Substitution of fluorine with chlorine can alter reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 6’-Fluoro-1’H-spiro[piperidine-4,2’-quinolin]-4’(3’H)-one makes it unique, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions.
Properties
Molecular Formula |
C13H15FN2O |
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Molecular Weight |
234.27 g/mol |
IUPAC Name |
6-fluorospiro[1,3-dihydroquinoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H15FN2O/c14-9-1-2-11-10(7-9)12(17)8-13(16-11)3-5-15-6-4-13/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
OQOIRPOXMVACBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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